![molecular formula C20H22N4O3 B3446438 N-(2,4-dimethoxyphenyl)-2-(4-morpholinyl)-4-quinazolinamine](/img/structure/B3446438.png)
N-(2,4-dimethoxyphenyl)-2-(4-morpholinyl)-4-quinazolinamine
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-2-(4-morpholinyl)-4-quinazolinamine, also known as PD173074, is a small molecule inhibitor that specifically targets the fibroblast growth factor receptor (FGFR). PD173074 has been extensively studied in the field of cancer research due to its potential as a therapeutic agent for various types of cancer.
Wirkmechanismus
N-(2,4-dimethoxyphenyl)-2-(4-morpholinyl)-4-quinazolinamine specifically targets the ATP-binding site of FGFR, thereby inhibiting its kinase activity. This results in the inhibition of downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways, which are involved in cell proliferation and survival. Inhibition of these pathways leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(2,4-dimethoxyphenyl)-2-(4-morpholinyl)-4-quinazolinamine has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. In addition, N-(2,4-dimethoxyphenyl)-2-(4-morpholinyl)-4-quinazolinamine has been shown to inhibit the growth of cancer cells in vivo in mouse xenograft models. N-(2,4-dimethoxyphenyl)-2-(4-morpholinyl)-4-quinazolinamine has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential combination therapy for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,4-dimethoxyphenyl)-2-(4-morpholinyl)-4-quinazolinamine has several advantages for lab experiments. It is a small molecule inhibitor that specifically targets FGFR, making it a useful tool for studying the role of FGFR signaling in cancer and other diseases. N-(2,4-dimethoxyphenyl)-2-(4-morpholinyl)-4-quinazolinamine is also relatively easy to synthesize, making it readily available for research purposes. However, N-(2,4-dimethoxyphenyl)-2-(4-morpholinyl)-4-quinazolinamine has some limitations. It has low solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, N-(2,4-dimethoxyphenyl)-2-(4-morpholinyl)-4-quinazolinamine has shown some off-target effects, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for N-(2,4-dimethoxyphenyl)-2-(4-morpholinyl)-4-quinazolinamine research. One area of interest is the development of more potent and selective FGFR inhibitors. Another area of interest is the identification of biomarkers that can predict response to FGFR inhibitors, which can help to personalize cancer treatment. In addition, there is interest in exploring the potential of N-(2,4-dimethoxyphenyl)-2-(4-morpholinyl)-4-quinazolinamine as a therapeutic agent for other diseases, such as cardiovascular disease and osteoporosis.
Conclusion
N-(2,4-dimethoxyphenyl)-2-(4-morpholinyl)-4-quinazolinamine is a small molecule inhibitor that specifically targets FGFR signaling. It has been extensively studied in the field of cancer research due to its potential as a therapeutic agent for various types of cancer. N-(2,4-dimethoxyphenyl)-2-(4-morpholinyl)-4-quinazolinamine has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer treatment. While N-(2,4-dimethoxyphenyl)-2-(4-morpholinyl)-4-quinazolinamine has some limitations, it has several advantages for lab experiments and has potential for further research in the future.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethoxyphenyl)-2-(4-morpholinyl)-4-quinazolinamine has been extensively studied in the field of cancer research due to its ability to inhibit FGFR signaling. FGFR signaling is involved in various cellular processes, including cell proliferation, differentiation, and survival. Aberrant FGFR signaling has been implicated in the development and progression of various types of cancer, including breast cancer, lung cancer, and prostate cancer. N-(2,4-dimethoxyphenyl)-2-(4-morpholinyl)-4-quinazolinamine has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising therapeutic agent for cancer treatment.
Eigenschaften
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-morpholin-4-ylquinazolin-4-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-25-14-7-8-17(18(13-14)26-2)21-19-15-5-3-4-6-16(15)22-20(23-19)24-9-11-27-12-10-24/h3-8,13H,9-12H2,1-2H3,(H,21,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJJSOFWOMIHME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=NC(=NC3=CC=CC=C32)N4CCOCC4)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-2-(morpholin-4-yl)quinazolin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.